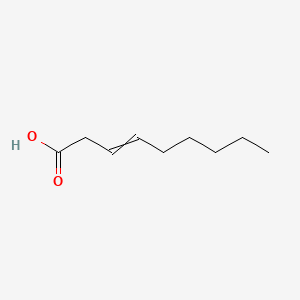

3-Nonenoic acid

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

4124-88-3 |

|---|---|

分子式 |

C9H16O2 |

分子量 |

156.22 g/mol |

IUPAC名 |

non-3-enoic acid |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3,(H,10,11) |

InChIキー |

ZBPYTVBKHKUNHG-UHFFFAOYSA-N |

正規SMILES |

CCCCCC=CCC(=O)O |

ピクトグラム |

Corrosive |

製品の起源 |

United States |

Foundational & Exploratory

The Biological Activity of 3-Nonenoic Acid: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonenoic acid is an unsaturated fatty acid that has found applications as a biochemical reagent in life science research and as a component in the flavor and cosmetic industries.[1][2][3] While its chemical and physical properties are documented, a comprehensive understanding of its specific biological activities, mechanisms of action, and potential therapeutic applications remains largely unexplored in publicly available scientific literature. This technical guide aims to summarize the current, albeit limited, knowledge regarding the biological activity of this compound and to identify areas where further research is critically needed.

Current State of Research

Searches of scientific databases and literature reveal a significant scarcity of in-depth studies focused specifically on the biological effects of this compound. Much of the available information is general, originating from chemical suppliers who list it as a research chemical.[1][4] There is a notable absence of peer-reviewed research detailing its impact on cellular processes, signaling pathways, or its potential as a therapeutic agent.

While direct evidence is lacking for this compound, some studies on structurally similar fatty acids may offer clues for future investigation. For instance, research on cis-2-nonenoic acid has suggested potential roles in microbial quorum sensing and anti-inflammatory and fungicidal activities. However, it is crucial to note that these activities cannot be directly extrapolated to this compound without specific experimental validation.

Quantitative Data

Due to the limited research on the specific biological activities of this compound, there is no quantitative data such as IC50 or EC50 values, binding affinities, or dose-response relationships available in the public domain to summarize in a tabular format.

Experimental Protocols

-

Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of bacteria and fungi.

-

Cell Viability and Proliferation Assays: MTT, XTT, or similar assays on various cell lines to determine cytotoxic or cytostatic effects.

-

Enzyme Inhibition Assays: Screening against a panel of relevant enzymes to identify potential molecular targets.

-

Signaling Pathway Analysis: Western blotting, reporter gene assays, or transcriptomic analysis to investigate effects on specific cellular signaling cascades.

Signaling Pathways and Experimental Workflows

As no specific signaling pathways have been identified as being modulated by this compound, it is not possible to provide diagrams of these pathways or associated experimental workflows.

The logical workflow for future investigation into the biological activity of this compound would follow a standard discovery pipeline.

Caption: A generalized workflow for investigating the biological activity of a compound like this compound.

Conclusion and Future Directions

The biological activity of this compound remains a largely unexplored area of scientific research. While it is utilized in various industrial applications, its potential effects on biological systems have not been systematically investigated. The lack of available data precludes the development of a comprehensive technical guide as requested.

Future research efforts are essential to elucidate the biological profile of this compound. A systematic screening approach is recommended to identify any potential antimicrobial, cytotoxic, or other biological activities. Should any significant "hits" be discovered, further studies to determine the mechanism of action, identify molecular targets, and explore potential therapeutic applications would be warranted. The information on related fatty acids could serve as a starting point for hypothesis-driven research. Until such studies are conducted and published, the biological activity of this compound will remain an open question.

References

3-Nonenoic Acid: A Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and occurrence of 3-Nonenoic acid. While this fatty acid has been identified in various natural products, quantitative data remains limited in publicly accessible scientific literature. This document summarizes the known sources, provides a detailed, adaptable experimental protocol for its analysis, and visualizes the logical relationships and analytical workflows.

Natural Occurrence of this compound

This compound is an unsaturated fatty acid that has been reported in a variety of natural sources, spanning the plant and animal kingdoms.[1] Its presence is often associated with the characteristic flavors and aromas of the source material. The compound exists as two geometric isomers: (3Z)-3-Nonenoic acid (cis) and (3E)-3-Nonenoic acid (trans).

Below is a summary of the natural sources where this compound has been reported. It is important to note that while the presence of this compound has been documented, specific quantitative concentrations are not widely available in the reviewed literature.

| Category | Source | Species/Product | Notes |

| Plants | Tobacco | Nicotiana tabacum | Reported as a constituent of tobacco leaves.[1] |

| Strawberry | Fragaria spp. | Identified as a component of strawberry.[1] | |

| Gardenia | Gardenia spp. | Mentioned as occurring in gardenia. | |

| Grape | Vitis spp. | Reported to be present in grapes. | |

| Animal Products | Cheese | - | Found in various types of cheese, likely as a product of microbial fermentation and lipid metabolism.[2][3] |

| Butter | - | Present in butter, originating from milk fat. | |

| Goat Milk Products | - | While not explicitly identified as this compound, goat milk and its products are rich in various medium-chain fatty acids, suggesting its potential presence. |

Experimental Protocols: Extraction and Quantification of this compound

Objective: To extract, derivatize, and quantify this compound from a biological matrix (e.g., plant material, food product).

1. Sample Preparation and Lipid Extraction (Folch Method)

-

Homogenization: Homogenize a known weight of the sample (e.g., 1-5 g) in a chloroform/methanol mixture (2:1, v/v).

-

Extraction: Agitate the mixture for 15-20 minutes at room temperature.

-

Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution, vortex, and centrifuge to separate the organic and aqueous layers.

-

Collection: Carefully collect the lower chloroform layer containing the lipids.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Reagent: Use a methylating agent such as 14% Boron Trifluoride in methanol (BF3-methanol) or 5% HCl in methanol.

-

Reaction: Add the methylation reagent to the dried lipid extract, cap the vial tightly, and heat at 60-80°C for 10-20 minutes.

-

Extraction of FAMEs: After cooling, add hexane and water to the vial, vortex, and centrifuge. The upper hexane layer containing the FAMEs is collected.

-

Washing: Wash the hexane layer with water to remove any remaining reagent.

-

Drying: Dry the hexane extract over anhydrous sodium sulfate.

3. GC-MS Analysis

-

Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the hexane extract into the GC inlet in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 5-10°C/minute to 220-250°C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode (e.g., m/z 40-400) for identification.

-

Selective Ion Monitoring (SIM) Mode: For quantification, monitor characteristic ions of the this compound methyl ester. The specific ions would need to be determined by running a standard.

-

4. Quantification

-

Internal Standard: Add a known amount of an internal standard (e.g., a fatty acid not expected to be in the sample, such as heptadecanoic acid) at the beginning of the extraction process.

-

Calibration Curve: Prepare a series of standard solutions of this compound with the internal standard, derivatize them, and run them on the GC-MS to create a calibration curve.

-

Calculation: Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling and Metabolic Pathways

Currently, there is a notable lack of information in the scientific literature regarding specific signaling pathways directly involving this compound. While it is known to be a biochemical reagent used in life science research, its role as a signaling molecule in biological systems has not been elucidated.

Based on general fatty acid metabolism, it is predicted that this compound would be metabolized through a modified β-oxidation pathway. The presence of the double bond at the C3 position would require the action of an isomerase to convert it to a substrate suitable for the standard β-oxidation enzymes. An alternative, minor pathway could be ω-oxidation, particularly if the β-oxidation pathway is impaired.

Visualizations

References

A Technical Guide to the Putative Biosynthesis of 3-Nonenoic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nonenoic acid is a monounsaturated medium-chain fatty acid that has been identified in various plant species, including Nicotiana tabacum and Fragaria. While its precise biosynthetic pathway in plants has not been definitively elucidated, current understanding of fatty acid metabolism suggests a putative pathway involving the desaturation of nonanoic acid. This technical guide consolidates the available information on the likely biosynthetic route of this compound, provides detailed experimental protocols for its analysis, and presents a framework for quantitative data acquisition. This document is intended to serve as a foundational resource for researchers investigating this pathway for applications in agriculture, biotechnology, and drug development.

Introduction

Medium-chain fatty acids and their derivatives play crucial roles in plant signaling, defense, and as precursors to various secondary metabolites. This compound, a C9:1 fatty acid, is a naturally occurring compound in several plant species. Understanding its biosynthesis is pivotal for harnessing its potential biological activities and for the metabolic engineering of crops. This guide outlines a putative biosynthetic pathway for this compound, drawing parallels with established fatty acid desaturation mechanisms in plants.

Putative Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound in plants initiates from the C9 saturated fatty acid, nonanoic acid. The key enzymatic step is hypothesized to be a desaturation reaction catalyzed by a fatty acid desaturase (FAD).

Step 1: Synthesis of Nonanoic Acid Nonanoic acid (pelargonic acid), a nine-carbon straight-chain saturated fatty acid, is the presumed precursor for this compound. It is found naturally in various plants and is a product of fatty acid synthesis.

Step 2: Desaturation of Nonanoyl-ACP or Nonanoyl-CoA It is proposed that nonanoic acid, likely activated to its acyl carrier protein (ACP) or coenzyme A (CoA) ester, undergoes desaturation. This reaction would be catalyzed by a specific fatty acid desaturase, introducing a double bond between the third and fourth carbon atoms of the acyl chain to form 3-nonenoyl-ACP or 3-nonenoyl-CoA. While plant desaturases typically act on C16 and C18 fatty acids, the existence of enzymes with specificity for shorter-chain fatty acids is plausible.

Step 3: Hydrolysis The final step involves the hydrolysis of the acyl-ACP or acyl-CoA thioester by an acyl-ACP thioesterase or acyl-CoA thioesterase, respectively, to release free this compound.

Caption: Putative biosynthesis pathway of this compound from nonanoic acid.

Experimental Protocols

The following protocols provide a general framework for the extraction, identification, and quantification of this compound from plant tissues.

Lipid Extraction from Plant Tissue

This protocol is adapted from established methods for total lipid extraction.

Materials:

-

Fresh plant tissue (e.g., leaves, fruits)

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Glass test tubes with Teflon-lined caps

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Harvest and immediately freeze approximately 1 g of fresh plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a glass test tube.

-

Add 3 ml of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly for 1 minute.

-

Incubate at room temperature for 30 minutes with occasional vortexing.

-

Add 1 ml of chloroform and vortex for 1 minute.

-

Add 1.7 ml of 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

Resuspend the lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.

Fatty Acid Methyl Ester (FAME) Derivatization and GC-MS Analysis

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

Materials:

-

Dried lipid extract

-

Toluene

-

2% Sulfuric acid in methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-WAX)

Procedure:

-

To the dried lipid extract, add 1 ml of toluene.

-

Add 2 ml of 2% sulfuric acid in methanol.

-

Cap the tube tightly and heat at 80°C for 1 hour.

-

Allow the tube to cool to room temperature.

-

Add 2 ml of hexane and 1 ml of saturated NaCl solution, and vortex for 1 minute.

-

Centrifuge at 1,000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Analyze a 1 µl aliquot by GC-MS.

-

Identify the this compound methyl ester peak by its mass spectrum and retention time compared to an authentic standard.

Caption: General experimental workflow for the analysis of this compound.

Quantitative Data

Specific quantitative data for the this compound biosynthesis pathway is currently limited in the literature. The following table provides a template for organizing such data as it becomes available through experimentation. Values provided are hypothetical and for illustrative purposes only.

| Parameter | Plant Species | Tissue | Value | Unit | Reference |

| Substrate Concentration | |||||

| Nonanoic Acid | Nicotiana tabacum | Leaf | 5.2 | µg/g FW | Hypothetical |

| Enzyme Kinetics (putative FAD) | |||||

| Km (Nonanoyl-ACP) | - | - | 25 | µM | Hypothetical |

| Vmax | - | - | 10 | nmol/min/mg protein | Hypothetical |

| Product Concentration | |||||

| This compound | Fragaria ananassa | Fruit | 1.8 | µg/g FW | Hypothetical |

Conclusion and Future Directions

The biosynthesis of this compound in plants is an area ripe for investigation. The putative pathway presented in this guide, involving the desaturation of nonanoic acid, provides a solid hypothetical framework for initiating research. Key future work should focus on the identification and characterization of the specific fatty acid desaturase(s) responsible for this conversion. This will likely involve a combination of transcriptomics, proteomics, and in vitro enzyme assays with C9 substrates. Elucidating this pathway will not only advance our fundamental understanding of plant lipid metabolism but may also open avenues for the biotechnological production of novel fatty acids and their derivatives for various industrial and pharmaceutical applications.

An In-depth Technical Guide on the Role of 3-Nonenoic Acid and Related C9 Fatty Acids in Insect Chemical Communication

Audience: Researchers, scientists, and drug development professionals.

Abstract

While 3-nonenoic acid has not been identified as a component of any known insect pheromone blend, it belongs to a class of C9 fatty acids that play a significant role in insect chemical communication. This technical guide explores the multifaceted roles of this compound and its saturated analog, nonanoic acid, as semiochemicals influencing insect behavior. The document provides a comprehensive overview of their effects as repellents, attractants, and oviposition modulators. Detailed experimental protocols for the identification, quantification, and behavioral analysis of these compounds are presented. Furthermore, this guide includes structured data tables for quantitative comparison and visual diagrams of experimental workflows and conceptual relationships to facilitate a deeper understanding of the subject for researchers in chemical ecology and drug development.

Introduction: The Chemical Language of Insects

Insects rely on a sophisticated chemical language to navigate their environment, locate mates, find food sources, and avoid predators.[1] This communication is mediated by a diverse array of chemical compounds known as semiochemicals.[1] Semiochemicals are broadly categorized based on the nature of the interaction they mediate. Pheromones facilitate intraspecific communication, such as mate attraction, while allelochemicals mediate interspecific interactions.[1] Allelochemicals are further subdivided into allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both).[2][3]

Fatty acids and their derivatives are a prominent class of compounds utilized by insects as semiochemicals. They are precursors to a wide range of signaling molecules, including components of waxes, defensive secretions, and pheromones. This guide focuses on the role of this compound and the more extensively studied nonanoic acid, a nine-carbon saturated fatty acid, in modulating insect behavior.

Role of C9 Fatty Acids in Insect Behavior

Current research has not identified this compound as a constituent of an insect pheromone blend. However, nonanoic acid, its saturated counterpart, has been shown to elicit distinct behavioral responses in various insect species, primarily acting as a repellent or an oviposition deterrent or stimulant depending on the context and concentration.

Nonanoic acid has demonstrated significant repellent properties against several insect species. This repellency is often dose-dependent, with higher concentrations generally eliciting a stronger aversive response. The repellent effect of short-chain fatty acids (C1-C9) is typically more pronounced at higher concentrations.

Fatty acids, including those in the C9 range, can significantly influence the selection of oviposition sites by female insects. These compounds can act as either stimulants or deterrents for egg-laying. For instance, a specific blend of fatty acids has been found to stimulate oviposition in Aedes aegypti mosquitoes. In contrast, certain fatty acids have been shown to inhibit oviposition in the mealworm beetle, Tenebrio molitor. The response to a particular fatty acid is species-specific and often depends on the concentration of the compound.

Quantitative Data on the Behavioral Effects of C9 and Related Fatty Acids

The following tables summarize the quantitative data from studies investigating the behavioral effects of nonanoic acid and other relevant fatty acids on various insect species.

Table 1: Repellent Effects of Nonanoic Acid on Various Insect Species

| Insect Species | Assay Type | Concentration/Dose | Observed Effect | Citation |

| Amblyomma americanum (Lone Star Tick) | In vitro repellency assay | 1% | Exhibited a general decrease in mean repellent activity over time compared to other compounds. | |

| Various blood-sucking arthropods | Laboratory bioassays | Not specified | Medium-chain fatty acids (C8:0 to C12:0) from coconut oil showed stronger and longer-lasting repellency than DEET. | |

| Aedes aegypti (Yellow Fever Mosquito) | Biting deterrence bioassay | Not specified | A blend of ethyl butylacetylaminopropionate and nonanoic acid showed superior and longer-lasting repellence than DEET. |

Table 2: Oviposition-Modulating Effects of Fatty Acids on Various Insect Species

| Insect Species | Fatty Acid(s) | Concentration/Dose | Observed Effect | Citation |

| Aedes aegypti | Nonanoic acid (16%), Tetradecanoic acid (83%), Methyl tetradecanoate (1%) | 3.10⁻⁴ ppm | Strong oviposition stimulation (OAI of 0.7). | |

| Drosophila suzukii | Caprylic acid (C8:0), Capric acid (C10:0) | 20 mg | Significant reduction in oviposition (99% reduction in a choice test). | |

| Tenebrio molitor | Oleic, Palmitic, Linoleic, Stearic acids | 0.5% to 5% | Inhibition of oviposition. | |

| Hermetia illucens | Decanoic acid | Not specified | Repulsive effect on oviposition. | |

| Hermetia illucens | Tetradecanoic acid | Not specified | Attracted gravid females and stimulated oviposition. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of insect semiochemicals, which can be adapted for investigating the role of this compound and other fatty acids.

Objective: To identify and quantify volatile organic compounds (VOCs), including fatty acids, released by insects.

Methodology: Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS).

-

Sample Preparation: Flash-freeze insect larvae or place live insects in a glass vial. For plant-insect interaction studies, ground plant tissues in liquid nitrogen.

-

Volatile Collection (SPME): Insert an SPME fiber (e.g., 100 µm polydimethylsiloxane coating) into the headspace of the vial containing the sample for a defined period (e.g., 30 minutes).

-

Desorption: Desorb the collected volatiles from the SPME fiber in the injection port of the gas chromatograph at an elevated temperature (e.g., 220°C for 2 minutes).

-

Gas Chromatography (GC): Separate the volatile compounds on a capillary column (e.g., HP-5ms). A typical temperature program starts at a low temperature (e.g., 60°C for 1 min) and ramps up to a higher temperature (e.g., 250°C at 5°C/min).

-

Mass Spectrometry (MS): Detect and identify the separated compounds based on their mass spectra. Use a spectral library (e.g., NIST) for compound identification.

-

Quantification: Quantify the amount of specific compounds by comparing their peak areas to those of a known concentration of a synthetic standard.

Objective: To measure the electrical response of an insect's antenna to a specific volatile compound.

Methodology:

-

Insect Preparation: Immobilize the insect (e.g., by chilling). Carefully excise an antenna at its base under a dissection microscope.

-

Electrode Preparation: Use glass capillary electrodes filled with a saline solution or Ag/AgCl wires.

-

Antenna Mounting: Mount the excised antenna between the recording and reference electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode at the base.

-

Stimulus Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent (e.g., hexane). Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette. A solvent-only pipette serves as a control.

-

EAG Recording: Deliver a continuous stream of purified and humidified air over the antenna. Introduce a puff of air from the stimulus pipette into the airstream.

-

Data Acquisition and Analysis: Record the negative voltage deflection (in millivolts) generated by the antenna in response to the stimulus. Measure the amplitude of the EAG response.

Objective: To determine the effect of a chemical compound on the oviposition site selection of female insects.

Methodology: Two-choice oviposition assay.

-

Assay Arena: Use a screened cage or other suitable enclosure.

-

Oviposition Substrates: Prepare two identical oviposition substrates (e.g., filter paper, cotton ball, or a relevant food source).

-

Treatment: Apply the test compound (e.g., this compound solution) to one substrate and the solvent control to the other.

-

Insect Release: Release a known number of gravid female insects into the center of the arena.

-

Incubation: Maintain the assay under controlled conditions (e.g., temperature, humidity, light cycle) for a specific duration (e.g., 24 hours).

-

Data Collection: Count the number of eggs laid on the treated and control substrates.

-

Data Analysis: Calculate an Oviposition Preference Index (OPI) or a similar metric to quantify the preference or deterrence. Statistical analysis (e.g., t-test or chi-square test) is used to determine the significance of the results.

Visualizations: Workflows and Conceptual Diagrams

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of insect semiochemicals.

Caption: Workflow for the identification and bioassay of insect semiochemicals.

Caption: Classification of semiochemicals based on their communicative function.

Conclusion and Future Directions

While this compound itself has not been implicated as a pheromone, the broader class of C9 fatty acids, particularly nonanoic acid, clearly plays a significant role in modulating insect behavior. Their function as repellents and oviposition deterrents or stimulants highlights their potential for development into novel pest management strategies. Future research should focus on elucidating the specific olfactory receptors and neural pathways involved in the perception of these fatty acids in different insect species. A deeper understanding of the structure-activity relationships of C9 and other fatty acids will be crucial for the design of more potent and selective insect behavior-modifying compounds. Furthermore, investigating the biosynthetic pathways of these compounds in insects could reveal novel targets for disrupting their chemical communication systems.

References

The Metabolic Journey of 3-Nonenoic Acid in Microbial Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonenoic acid, a nine-carbon unsaturated fatty acid, serves as a carbon and energy source for various microorganisms. Its metabolism is a key process in microbial lipid utilization and has implications for industrial biotechnology and drug development, where microbial systems are engineered for the production of valuable chemicals. This technical guide provides an in-depth overview of the metabolic fate of this compound in microbial systems, detailing the core biochemical pathways, enzymatic machinery, and experimental methodologies used for its study. While specific quantitative data for this compound is limited in the current literature, this guide synthesizes available knowledge on the metabolism of structurally related unsaturated fatty acids to provide a comprehensive understanding.

Core Metabolic Pathway: The β-Oxidation Spiral

The primary metabolic route for the degradation of this compound in microbial systems is the β-oxidation pathway. This catabolic process occurs in the cytosol of prokaryotes and involves the sequential cleavage of two-carbon units from the fatty acid chain, ultimately generating acetyl-CoA, which can then enter central carbon metabolism, such as the citric acid cycle.[1][2][3]

However, the presence of a double bond at the C-3 position in this compound necessitates the action of an auxiliary enzyme to reconfigure the intermediate for processing by the core β-oxidation enzymes.

Key Enzymatic Steps:

-

Activation: Before entering the β-oxidation pathway, this compound must be activated to its coenzyme A (CoA) thioester, 3-nonenoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase (FadD) and requires ATP.[2][3]

-

Isomerization: The crucial step in the metabolism of this compound is the isomerization of the C-3 double bond. The intermediate, 3-nonenoyl-CoA (which can be in either the cis or trans configuration), is not a substrate for the next enzyme in the standard β-oxidation pathway, enoyl-CoA hydratase. Therefore, an auxiliary enzyme, 3,2-trans-enoyl-CoA isomerase (EC 5.3.3.8), catalyzes the shift of the double bond from the C-3 to the C-2 position, forming trans-2-nonenoyl-CoA. This isomer is a standard intermediate in the β-oxidation of both saturated and unsaturated fatty acids.

-

Hydration: trans-2-Nonenoyl-CoA is then hydrated by enoyl-CoA hydratase (FadB) to produce L-3-hydroxynonanoyl-CoA.

-

Dehydrogenation: The hydroxyl group of L-3-hydroxynonanoyl-CoA is oxidized by 3-hydroxyacyl-CoA dehydrogenase (FadB), yielding 3-ketononanoyl-CoA. This step is coupled to the reduction of NAD+ to NADH.

-

Thiolysis: The final step of the first β-oxidation cycle is the thiolytic cleavage of 3-ketononanoyl-CoA by β-ketoacyl-CoA thiolase (FadA). This reaction releases a two-carbon unit as acetyl-CoA and a seven-carbon acyl-CoA (heptanoyl-CoA).

The resulting heptanoyl-CoA then re-enters the β-oxidation spiral, undergoing further cycles of oxidation until the entire carbon chain is converted to acetyl-CoA.

Quantitative Data on Unsaturated Fatty Acid Metabolism

Table 1: Microbial Degradation of Unsaturated Fatty Acids

| Microorganism | Substrate | Concentration (mg/L) | Degradation Efficiency (%) | Time (h) | Reference |

| Pseudomonas aeruginosa PAO1 | Beta-cypermethrin (contains a phenoxybenzyl moiety) | 50 | 91.4 | 120 | This study did not directly measure this compound degradation. |

| Pseudomonas putida | Oleic acid (C18:1) | Not specified | Growth supported | Not specified | |

| Anaerobic consortium | Oleate (C18:1) | 1 mM | Degraded | Not specified |

Table 2: Enzyme Kinetics of Auxiliary Enzymes in β-Oxidation

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| cis/trans fatty acid isomerase (CTI) | Pseudomonas putida KT2440 | Palmitoleic acid (C16:1, cis-Δ⁹) | Not specified | Not specified | 5.13 x 10² | |

| 3,2-trans-enoyl-CoA isomerase | Rat liver mitochondria | Various 3-enoyl-CoAs | Not specified | Not specified | Comparable to other isomerases |

Note: The data presented are for illustrative purposes and are derived from studies on different unsaturated fatty acids and microbial systems. Direct extrapolation to the metabolism of this compound should be done with caution.

Experimental Protocols

Studying the metabolic fate of this compound in microbial systems involves a series of well-defined experimental procedures.

Microbial Culturing with this compound as a Carbon Source

Objective: To cultivate microorganisms using this compound as the sole or a primary source of carbon and energy.

Materials:

-

Microorganism of interest (e.g., Pseudomonas, Rhodococcus, Bacillus species)

-

Defined minimal medium (e.g., M9 minimal medium) lacking other carbon sources

-

Sterile this compound stock solution (solubilized with a suitable carrier like Tween 80 or Tergitol NP-40 if necessary)

-

Shaker incubator

-

Spectrophotometer for measuring optical density (OD)

Protocol:

-

Prepare the minimal medium according to the standard formulation.

-

Autoclave the medium and allow it to cool to room temperature.

-

Add the sterile this compound stock solution to the desired final concentration (e.g., 1 g/L).

-

Inoculate the medium with a pre-culture of the microorganism grown in a rich medium (e.g., Luria-Bertani broth) and washed with sterile saline to remove residual carbon sources.

-

Incubate the cultures in a shaker incubator at the optimal temperature and agitation for the chosen microorganism.

-

Monitor microbial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

-

Collect samples at different time points for metabolite analysis.

Extraction and Analysis of Fatty Acids and their Metabolites

Objective: To extract and quantify this compound and its metabolic intermediates from microbial cultures.

A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a common method for the analysis of fatty acids, which are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.

Materials:

-

Microbial culture samples

-

Internal standard (e.g., heptadecanoic acid)

-

Reagents for FAMEs preparation (e.g., methanolic HCl or BF₃-methanol)

-

Organic solvents (e.g., hexane, chloroform, methanol)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Protocol:

-

Sample Preparation: Centrifuge a known volume of the microbial culture to pellet the cells. The supernatant can be analyzed for extracellular metabolites.

-

Lipid Extraction: Resuspend the cell pellet in a solvent mixture (e.g., chloroform:methanol) to extract total lipids.

-

Saponification and Methylation: Saponify the lipid extract with a base (e.g., NaOH in methanol) to release free fatty acids. Methylate the fatty acids to FAMEs using an appropriate reagent (e.g., methanolic HCl).

-

Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.

-

GC-MS Analysis: Inject the FAMEs extract into the GC-MS system. The GC separates the different FAMEs based on their volatility and interaction with the column stationary phase. The MS detector identifies and quantifies the FAMEs based on their mass spectra.

B. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used for the analysis of underivatized short-chain fatty acids or for the separation of specific isomers.

Materials:

-

Microbial culture supernatant

-

HPLC system with a suitable column (e.g., C18 reverse-phase)

-

Mobile phase (e.g., acetonitrile and acidified water)

-

Detector (e.g., UV-Vis or mass spectrometer)

Protocol:

-

Sample Preparation: Centrifuge the microbial culture and filter the supernatant to remove cells and debris.

-

HPLC Analysis: Inject the filtered supernatant directly into the HPLC system.

-

Detection and Quantification: Monitor the elution of this compound and its metabolites using a suitable detector. Quantification is achieved by comparing the peak areas to those of known standards.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathway and a general experimental workflow for studying the metabolism of this compound.

Caption: Metabolic pathway of this compound via β-oxidation.

Caption: General experimental workflow for studying this compound metabolism.

Conclusion

The metabolic fate of this compound in microbial systems is primarily dictated by the β-oxidation pathway, with the essential involvement of 3,2-trans-enoyl-CoA isomerase to accommodate the position of the double bond. While the core enzymatic machinery and biochemical transformations are well-understood, there is a notable absence of specific quantitative data for this compound in the scientific literature. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the kinetics and efficiency of this compound metabolism in their microbial systems of interest. Further research in this area will be valuable for advancing our understanding of microbial lipid metabolism and for the development of novel biotechnological applications.

References

- 1. The degradation of alpha-quaternary nonylphenol isomers by Sphingomonas sp. strain TTNP3 involves a type II ipso-substitution mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Short Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

3-Nonenoic Acid: An Uncharted Territory in Disease Biomarker Discovery

Despite a comprehensive search of scientific literature, there is currently insufficient evidence to support the role of 3-nonenoic acid as a definitive biomarker for any specific disease. This in-depth technical guide addresses the current landscape of information surrounding this compound, focusing on the methodologies available for its study and exploring the potential, yet unproven, avenues for its future investigation as a disease biomarker.

While the direct link between this compound and pathology remains to be established, this document serves as a resource for researchers, scientists, and drug development professionals by providing a foundational understanding of the analytical techniques and theoretical frameworks that could be applied to investigate its potential biological significance.

Quantitative Data: A Call for Investigation

A thorough review of existing literature reveals a conspicuous absence of quantitative data comparing the levels of this compound in healthy versus diseased populations. This critical gap in knowledge prevents the establishment of any correlation between this fatty acid and specific pathologies such as Alzheimer's disease, cardiovascular disorders, or cancer. The tables below are presented as templates for future studies, outlining the necessary data structure for a rigorous evaluation of this compound as a potential biomarker.

Table 1: Hypothetical Distribution of this compound in Plasma Samples of a Study Cohort.

| Disease Cohort | Number of Subjects (n) | Mean this compound Concentration (µM) | Standard Deviation (µM) | p-value (vs. Healthy Controls) |

| Healthy Controls | Data Not Available | Data Not Available | Data Not Available | N/A |

| Alzheimer's Disease | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Cardiovascular Disease | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Colorectal Cancer | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Hypothetical Tissue-Specific Concentrations of this compound.

| Tissue Type | Condition | Mean this compound Concentration (nmol/g) | Standard Deviation (nmol/g) |

| Brain (Hippocampus) | Healthy Control | Data Not Available | Data Not Available |

| Brain (Hippocampus) | Alzheimer's Disease | Data Not Available | Data Not Available |

| Adipose Tissue | Healthy Control | Data Not Available | Data Not Available |

| Adipose Tissue | Cardiovascular Disease | Data Not Available | Data Not Available |

| Tumor Tissue | Colorectal Cancer | Data Not Available | Data Not Available |

| Adjacent Normal Tissue | Colorectal Cancer | Data Not Available | Data Not Available |

Experimental Protocols: A Methodological Framework

While specific protocols for the diagnostic quantification of this compound are not established, methodologies for the analysis of similar fatty acids in biological matrices can be adapted. The following protocols for cis-2-nonenoic acid provide a detailed blueprint for the extraction, derivatization, and quantification of nonenoic acid isomers.[1][2]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for analyzing total fatty acid profiles, including this compound, in samples such as plasma, serum, and tissues. The method involves lipid extraction, saponification, and derivatization to fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[1]

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

Internal standard solution (e.g., 10 µg/mL Heptadecanoic acid in methanol)

-

Chloroform:Methanol mixture (2:1, v/v)

-

0.9% NaCl solution

-

2% Potassium hydroxide (KOH) in methanol

-

14% Boron trifluoride (BF3) in methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-225ms)

Procedure:

-

Sample Preparation and Internal Standard Spiking: Thaw the biological sample on ice. Add a precise volume of the internal standard solution and vortex briefly.[2]

-

Lipid Extraction (Folch Method): Add 2 mL of the chloroform:methanol mixture to the sample and vortex vigorously for 2 minutes. Add 0.5 mL of 0.9% NaCl solution, vortex again for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the layers.[2]

-

Saponification and Methylation: Transfer the lower organic layer to a new tube and dry it under a gentle stream of nitrogen. Add 1 mL of 2% methanolic KOH and incubate at 55°C for 30 minutes. Cool to room temperature and add 2 mL of 14% BF3 in methanol, then incubate at 55°C for another 30 minutes.

-

FAME Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes. Carefully transfer the upper hexane layer containing the FAMEs to an autosampler vial.

-

GC-MS Analysis: Inject 1 µL of the hexane extract into the GC-MS system.

-

Quantification: Prepare a calibration curve by derivatizing known concentrations of this compound standards alongside the internal standard using the same procedure. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of fatty acids and can be adapted for this compound.

Materials:

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Perform lipid extraction as described in the GC-MS protocol. The extracted fatty acids may require derivatization to enhance ionization efficiency.

-

Chromatographic Separation: Use a suitable gradient to separate the analyte from other components (e.g., 5-95% B over 10 minutes) at a flow rate of 0.3 mL/min.

-

Mass Spectrometry Detection: Utilize negative electrospray ionization (ESI-) and Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Signaling Pathways and Logical Relationships: A Theoretical Perspective

The direct signaling pathways involving this compound are currently unknown. However, based on the known roles of other fatty acids, we can propose hypothetical pathways and experimental workflows to guide future research.

Hypothetical Signaling Pathway

The following diagram illustrates a speculative signaling pathway where this compound could potentially influence cellular processes. This is a generalized model based on fatty acid signaling and is not yet supported by direct experimental evidence for this compound.

Caption: A hypothetical signaling cascade initiated by this compound.

Experimental Workflow for Biomarker Discovery

The diagram below outlines a logical workflow for investigating this compound as a potential biomarker for a specific disease.

Caption: A workflow for investigating this compound as a biomarker.

Future Directions and Conclusion

The field of lipidomics is rapidly advancing, and the role of various fatty acids in health and disease is an area of intense investigation. While this compound is currently a molecule with limited characterized biological function, its potential should not be entirely dismissed.

Future research should focus on:

-

Developing and validating robust analytical methods specifically for this compound in various biological matrices.

-

Conducting large-scale metabolomic and lipidomic studies in well-characterized patient cohorts to identify any potential associations between this compound levels and disease states.

-

Investigating the metabolic origins of this compound , including its potential production by the gut microbiota or as a product of endogenous metabolic pathways.

-

Exploring the functional effects of this compound on cellular and animal models to elucidate any potential signaling roles.

References

An In-depth Technical Guide to 3-Nonenoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonenoic acid (C₉H₁₆O₂) is an unsaturated fatty acid that has garnered interest in various scientific and industrial fields. It is recognized for its presence in a variety of natural sources and its application as a flavoring agent and a versatile intermediate in the chemical and pharmaceutical industries.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, characterization, and known biological context.

Discovery and Historical Context

The precise first synthesis or isolation of this compound is not definitively documented in readily available primary literature. However, its existence and availability in the mid-20th century can be inferred from the work of William Jennings Peppel and the Givaudan Corporation, a prominent company in the flavor and fragrance industry.[5]

A 1949 patent by Peppel describes a method for the isomerization of this compound to 2-nonenoic acid. The patent notes that "Most of the practical procedures for the preparation of nonenoic acid normally result in greatly preponderant amounts of the beta, gamma-unsaturated .nonenoic acid (this compound) compared to the alpha, beta-unsaturated nonenoic acid (2-nonenoic acid)". This statement strongly suggests that methods for synthesizing nonenoic acids that yielded this compound as a major product were established and in use in the industrial sector, particularly for the creation of odoriferous materials, prior to 1949.

The broader historical context for this work is the burgeoning field of organic and lipid chemistry in the early to mid-20th century. Following the discovery of essential fatty acids by George and Mildred Burr in the 1920s and 1930s, there was a significant expansion in the study and synthesis of various fatty acids.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor. It exists as two geometric isomers, (3Z)-3-nonenoic acid (cis) and (3E)-3-nonenoic acid (trans). Commercial preparations are often a mixture of these isomers. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| CAS Number | 4124-88-3 (isomer mixture) |

| Density | ~0.9254 g/cm³ |

| Boiling Point | ~274.02 °C (estimated) |

| Melting Point | -4.4 °C |

| Refractive Index | 1.4450 to 1.4510 @ 20.00 °C |

| pKa | 4.51 ± 0.10 (Predicted) |

(Data sourced from various chemical databases)

Synthesis and Characterization

Historical Synthesis Context

While a specific primordial synthesis protocol is not detailed in the available literature, the work by Peppel implies that the synthesis of nonenoic acids leading to a mixture rich in the 3-isomer was common practice in the flavor and fragrance industry by the 1940s.

Isomerization of this compound to 2-Nonenoic Acid (Peppel, 1949)

This historical experimental protocol is significant as it provides insight into the chemical manipulation of this compound in the mid-20th century.

Experimental Protocol:

-

Preparation of Alkali Solution: 930 grams of potassium hydroxide was dissolved in 750 grams of water, with cooling to prevent boiling. The resulting solution had a specific gravity of 1.548.

-

Reaction Mixture: 234 grams of this compound was slowly added to the stirred alkali solution.

-

Isomerization: The heterogeneous mixture was heated under reflux at atmospheric pressure to a temperature of 145-150 °C and maintained for 12 hours.

-

Workup: The mixture was cooled, and the solid and liquid phases were separated. The free acids were regenerated by neutralization with a mineral acid (e.g., hydrochloric acid).

-

Separation of Isomers: The resulting mixture of 2-nonenoic and 3-nonenoic acids was then treated with 93% sulfuric acid. This process converts this compound to a lactone while leaving the 2-nonenoic acid unchanged, allowing for their separation.

The workflow for this historical isomerization process is depicted in the following diagram:

Characterization

Early characterization of this compound would have relied on classical analytical methods such as boiling point determination, refractive index measurement, and titration to determine the acid number. Modern characterization relies on spectroscopic methods.

Spectroscopic Data:

-

¹H NMR: Data available from spectral databases.

-

¹³C NMR: Data available from spectral databases.

-

IR Spectroscopy: Data available from spectral databases, typically showing characteristic peaks for the carboxylic acid group and the carbon-carbon double bond.

Natural Occurrence

This compound has been identified as a volatile compound in several plant species, contributing to their characteristic aroma and flavor profiles.

-

Nicotiana tabacum (Tobacco): It is a known constituent of tobacco essential oils.

-

Fragaria (Strawberry): this compound is a component of the complex mixture of volatile compounds that create the characteristic flavor of strawberries.

The isolation of this compound from these natural sources typically involves extraction of the essential oils or volatile fractions, followed by chromatographic separation and spectroscopic identification.

Biological Roles and Activity

The biological roles of this compound are not well-defined in the scientific literature, and it is often broadly classified as a biochemical reagent for life sciences research. There is a notable lack of specific studies on its signaling pathways or enzymatic interactions.

However, research on structurally related fatty acids provides a potential framework for future investigation:

-

Nonanoic Acid: This saturated counterpart has been shown to alter the phenotype of small intestinal neuroendocrine tumor cells, including effects on cell morphology, proliferation, and the upregulation of transcripts related to neuroendocrine differentiation.

-

8-Methyl Nonanoic Acid: A branched-chain derivative, has been studied in 3T3-L1 adipocytes, where it was found to increase insulin sensitivity and enhance glucose uptake.

-

cis-2-Nonenoic Acid: This isomer is known to be involved in the degradation pathway of beta-oxidation, requiring specific auxiliary enzymes.

These findings suggest that this compound, as a medium-chain unsaturated fatty acid, could potentially be involved in cellular metabolism and signaling, but further research is required to elucidate its specific biological functions. The general relationship between fatty acids and cellular processes is depicted below.

Conclusion

While the exact moment of its discovery remains somewhat obscure, the history of this compound is intrinsically linked to the development of the flavor and fragrance industry in the mid-20th century. Its presence in natural products like strawberries and tobacco underscores its role in the chemical ecology of these plants. The biological functions of this compound remain a largely unexplored area, presenting an open field for future research. The activities of its structural analogs suggest that investigations into its effects on cellular metabolism and signaling pathways could be a fruitful avenue for drug development and biochemical research professionals.

References

An In-depth Technical Guide to the Physical Properties of Cis- and Trans-3-Nonenoic Acid Isomers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the known physical properties of the geometric isomers of 3-Nonenoic acid: (Z)-3-Nonenoic acid (cis) and (E)-3-Nonenoic acid (trans). Due to the limited availability of experimentally determined data for these specific compounds in peer-reviewed literature, this document consolidates information from chemical supplier databases, estimated values, and data for analogous compounds to present a comprehensive overview. The guide also includes detailed standard methodologies for the experimental determination of these properties and a logical framework illustrating the structure-property relationships.

Introduction to Geometric Isomerism in this compound

This compound (C₉H₁₆O₂) is an unsaturated fatty acid characterized by a nine-carbon chain with a carboxylic acid functional group and a carbon-carbon double bond originating at the third carbon (C3). The restricted rotation around this double bond gives rise to two geometric isomers:

-

cis-(Z)-3-Nonenoic acid: The alkyl groups attached to the double bond are on the same side, resulting in a "kinked" or bent molecular structure.

-

trans-(E)-3-Nonenoic acid: The alkyl groups are on opposite sides of the double bond, leading to a more linear and straight molecular shape, similar to that of a saturated fatty acid.

This fundamental difference in molecular geometry profoundly influences the intermolecular forces and the efficiency of crystal lattice packing, thereby dictating the macroscopic physical properties of each isomer, such as melting point, boiling point, density, and solubility.

Quantitative Physical Properties

Directly compared experimental data for the pure isomers of this compound is scarce. The following table summarizes available data, including values for mixtures, estimated properties, and experimentally determined values for the shorter-chain analogue, 3-Hexenoic acid, to illustrate expected trends.

Table 1: Comparison of Physical Properties for 3-Nonenoic and 3-Hexenoic Acid Isomers

| Property | Isomer | This compound | 3-Hexenoic Acid (Analogue) |

| IUPAC Name | cis | (Z)-non-3-enoic acid | (Z)-hex-3-enoic acid |

| trans | (E)-non-3-enoic acid | (E)-hex-3-enoic acid | |

| CAS Number | cis | 41653-98-9 | 1775-43-5 |

| trans | 4124-88-3 | 1577-18-0 | |

| Melting Point (°C) | cis | Data not available | 12[1] |

| trans | -4.4 (isomer not specified)[2] | 11 - 12[3][4] | |

| Boiling Point (°C) | cis | 261 - 262 (est.) | 209 - 210 @ 760 mmHg |

| trans | 261 - 262 (est.) | 208 @ 760 mmHg | |

| Density (g/cm³) | cis | Data not available | 0.985 @ 25°C |

| trans | 0.925 - 0.930 @ 25°C | 0.963 @ 25°C | |

| Refractive Index (n20/D) | cis | Data not available | 1.437 - 1.445 |

| trans | 1.445 - 1.451 | 1.440 |

Note: "est." denotes an estimated value from chemical databases.

The fundamental principle governing the physical properties of geometric isomers is molecular packing. The more linear shape of trans isomers allows them to pack more efficiently into a stable crystal lattice than the bent cis isomers. This results in stronger intermolecular forces (van der Waals interactions) that require more energy to overcome.

-

Melting Point: Typically, trans isomers have a significantly higher melting point than their cis counterparts. For example, the saturated analogue, nonanoic acid, has a melting point of 12.5°C. The value of -4.4°C reported for this compound (CAS 4124-88-3, corresponding to the trans isomer) suggests it is a liquid at room temperature. The analogous trans-3-Hexenoic acid has a melting point of 11-12°C, while the cis isomer is reported to have a very similar melting point of 12°C, which is an exception to the general trend. This anomaly highlights that while the packing theory is a strong general rule, other factors can influence the final melting point.

-

Boiling Point: The boiling points of cis and trans isomers are often very close, as the intermolecular forces in the liquid state are less dependent on packing efficiency. The estimated boiling points for both this compound isomers are nearly identical at 261-262°C.

-

Density and Refractive Index: The trans isomer is generally expected to have a slightly higher density due to more compact molecular packing. The refractive index is related to density, and for a mixture of this compound isomers rich in the trans form, the density is reported as 0.925-0.931 g/cm³ and the refractive index as 1.445-1.451.

Experimental Protocols for Property Determination

The following sections detail standard laboratory procedures for determining the key physical properties of fatty acids, based on official methods from organizations like the American Oil Chemists' Society (AOCS).

This protocol is based on the AOCS Official Method Cc 1-25 for determining the melting point of normal animal and vegetable fats.

-

Sample Preparation: The fatty acid sample is first melted and filtered through filter paper to remove any solid impurities and residual moisture. The sample must be completely dry.

-

Capillary Tube Filling: At least three clean capillary tubes (e.g., 1 mm inner diameter, 50-80 mm length) are dipped into the liquid sample. The sample is allowed to rise to a height of approximately 10 mm.

-

Solidification: The end of the tube containing the sample is carefully fused shut in a small flame. The tubes are then placed in a beaker and refrigerated at 4–10°C for a minimum of 16 hours to ensure complete crystallization.

-

Apparatus Setup: The capillary tubes are removed from the refrigerator and attached to a calibrated thermometer (e.g., range -2 to 68°C) using a rubber band. The assembly is suspended in a 600 mL beaker about half-full of distilled water, ensuring the bottom of the capillary tubes are level with the thermometer bulb.

-

Heating and Observation: The water bath is stirred gently and heated at a controlled rate of approximately 0.5°C per minute. The temperature at which the fat column becomes completely clear and liquid is recorded for each tube.

-

Reporting: The final melting point is reported as the average of the temperatures recorded for the set of capillary tubes. The results should agree within 0.5°C.

For small sample volumes, a micro-boiling point determination is effective and minimizes material waste.

-

Sample Preparation: A small volume (a few drops) of the liquid fatty acid is placed into a small-diameter test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted (open end down) and placed into the sample.

-

Apparatus Setup: The sample tube is attached to a thermometer. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) so that the sample is immersed.

-

Heating: The side arm of the Thiele tube is gently and continuously heated. This design allows for uniform heating of the oil via convection currents.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the tip of the inverted capillary tube.

-

Measurement: Heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.

This protocol is based on the AOCS Official Method Cc 7-25 and is applicable to all normal oils and liquid fats.

-

Instrument Calibration: The refractometer is standardized using a liquid of known purity and refractive index, such as distilled water (n = 1.3330 at 20°C).

-

Temperature Control: The temperature of the refractometer prisms is controlled to a specified temperature (e.g., 20°C or 40°C) to within ±0.1°C using a thermostatically controlled water bath.

-

Sample Application: The prisms are cleaned with a suitable solvent (e.g., toluene or hexane) and dried completely. A few drops of the clear, dry fatty acid sample are placed on the lower prism.

-

Measurement: The prisms are closed and locked. After allowing 1-2 minutes for temperature equilibration, the light source is adjusted to obtain the most distinct reading possible. The knob is turned until the dividing line between the light and dark fields is centered on the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. If the instrument has a dispersion compensator, it is adjusted to eliminate any color fringe at the boundary line.

-

Reporting: The measurement is repeated, and the average value is reported, along with the temperature at which the measurement was made (e.g., nD²⁰).

Visualization of Structure-Property Relationships

The following diagram, generated using the DOT language, illustrates the logical flow from molecular structure to the expected physical properties of the isomers.

References

3-Nonenoic Acid: A Putative Signaling Molecule in Plant Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plants employ a sophisticated network of signaling molecules to defend against a myriad of biotic threats. Among these, fatty acid-derived compounds have emerged as crucial players in orchestrating immune responses. While the roles of jasmonates and other oxylipins are well-established, the specific functions of many other fatty acid derivatives remain enigmatic. This technical guide delves into the current understanding and hypothetical role of 3-nonenoic acid as a signaling molecule in plant defense. Although direct evidence is limited, this document consolidates information on related fatty acid signaling pathways to propose a model for the biosynthesis, perception, and signal transduction of this compound. Furthermore, it provides detailed experimental protocols and data presentation frameworks to guide future research in this promising area. The elucidation of novel defense signaling molecules like this compound holds significant potential for the development of new plant protection strategies and therapeutic agents.

Introduction to Fatty Acid Signaling in Plant Defense

Plants are constantly challenged by pathogens and herbivores, and in response, they have evolved a complex innate immune system. This system relies on the perception of danger signals, which can be pathogen- or herbivore-associated molecular patterns (PAMPs/HAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a cascade of downstream signaling events, often involving the production and action of various phytohormones and other signaling molecules.

Fatty acids and their derivatives are integral to plant defense, serving not only as structural components of membranes but also as potent signaling molecules.[1][2] Unsaturated fatty acids, particularly C18 fatty acids like oleic acid, linoleic acid, and α-linolenic acid, are precursors to a diverse array of bioactive compounds, collectively known as oxylipins.[3] The most well-studied of these are the jasmonates, which play a central role in regulating defenses against necrotrophic pathogens and herbivorous insects.[4] However, there is growing evidence that other fatty acids and their derivatives can also act as signaling molecules, either independently or in concert with established pathways.[5]

The Emergence of this compound as a Putative Signaling Molecule

This compound is a nine-carbon unsaturated fatty acid that has been detected in some plant species. While its role in plant biology is not well-defined, its structural similarity to other known signaling molecules and its presence in plant-derived volatile organic compounds (VOCs) suggest a potential role in plant communication and defense. This guide explores the hypothetical framework for the involvement of this compound in plant defense signaling, from its potential biosynthesis to its downstream effects.

Hypothetical Biosynthesis of this compound

The precise biosynthetic pathway of this compound in plants has not yet been elucidated. However, based on the known metabolism of other unsaturated fatty acids, a plausible pathway can be proposed. The most likely origin of this compound is through the oxidative cleavage of longer-chain unsaturated fatty acids, such as linoleic acid or α-linolenic acid, which are abundant in plant tissues. This process is likely initiated by lipoxygenase (LOX) enzymes, which introduce a hydroperoxy group into the fatty acid chain. The resulting hydroperoxide can then be cleaved by a hydroperoxide lyase (HPL) to generate shorter-chain aldehydes and oxo-acids.

Proposed Perception and Signaling Pathway of this compound

For this compound to function as a signaling molecule, it must be perceived by the plant cell. While a specific receptor has not been identified, it is plausible that it binds to a receptor protein, possibly located on the plasma membrane or within the cell. This binding event would then initiate a downstream signaling cascade. Drawing parallels with other fatty acid signaling pathways, this cascade could involve:

-

Changes in ion flux: Rapid changes in the concentration of ions like Ca²⁺ are common early events in plant defense signaling.

-

Production of reactive oxygen species (ROS): A burst of ROS, produced by enzymes such as NADPH oxidases, often acts as a secondary messenger.

-

Activation of protein kinases: Mitogen-activated protein kinase (MAPK) cascades are key components of many plant signaling pathways, amplifying the initial signal and phosphorylating downstream targets.

-

Crosstalk with other phytohormone pathways: The this compound signal could interact with the signaling pathways of other defense-related hormones, such as jasmonic acid (JA), salicylic acid (SA), and ethylene (ET), leading to a synergistic or antagonistic modulation of the defense response.

Ultimately, this signaling cascade would lead to the activation of transcription factors that regulate the expression of defense-related genes. These genes may encode for antimicrobial proteins, enzymes involved in the synthesis of secondary metabolites with defensive properties, or proteins that reinforce the cell wall.

Data Presentation: Framework for Quantitative Analysis

To rigorously assess the role of this compound in plant defense, quantitative data is essential. The following tables provide a structured framework for presenting such data, which is currently not available in the literature.

Table 1: Effect of this compound on the Expression of Defense-Related Genes

| Gene Name | Function | Fold Change (vs. Control) at 6h | Fold Change (vs. Control) at 24h |

| PR-1 | Pathogenesis-Related Protein 1 (SA marker) | ||

| PDF1.2 | Plant Defensin 1.2 (JA/ET marker) | ||

| PAL | Phenylalanine Ammonia-Lyase (Phenolic biosynthesis) | ||

| CHS | Chalcone Synthase (Flavonoid biosynthesis) | ||

| LOX2 | Lipoxygenase 2 (JA biosynthesis) |

Table 2: Impact of this compound on Plant Resistance to Pathogens

| Pathogen | Plant Species | This compound Conc. | Disease Severity (% reduction vs. Control) | Pathogen Growth (CFU/g or lesion size) |

| Pseudomonas syringae | Arabidopsis thaliana | 10 µM | ||

| 50 µM | ||||

| Botrytis cinerea | Solanum lycopersicum | 10 µM | ||

| 50 µM |

Experimental Protocols

To investigate the hypothetical role of this compound, a series of well-defined experiments are required. The following protocols are adapted from established methods for studying plant defense elicitors and can be specifically tailored for this compound.

Plant Material and Growth Conditions

-

Plant Species: Arabidopsis thaliana (ecotype Col-0) is a suitable model organism due to its well-characterized genome and defense responses. Other species of interest, such as tomato (Solanum lycopersicum) or tobacco (Nicotiana benthamiana), can also be used.

-

Growth Conditions: Plants should be grown in a controlled environment (e.g., growth chamber) with a 16-hour light/8-hour dark photoperiod at 22°C to ensure uniformity.

Elicitor Treatment

-

Preparation of this compound Solution: Prepare a stock solution of this compound in ethanol. For treatments, dilute the stock solution in sterile water to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a mock control with the same concentration of ethanol as the highest treatment concentration.

-

Application: Apply the this compound solution to the leaves of 4-5 week old plants by spraying until runoff or by infiltrating the solution into the leaf apoplast using a needleless syringe.

Gene Expression Analysis by RT-qPCR

-

RNA Extraction: Harvest leaf tissue at various time points after treatment (e.g., 0, 1, 6, 24 hours), freeze immediately in liquid nitrogen, and store at -80°C. Extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using gene-specific primers for the target defense genes (see Table 1) and a reference gene (e.g., ACTIN2) for normalization.

Pathogen Infection Assays

-

Pathogen Culture: Grow Pseudomonas syringae pv. tomato DC3000 or Botrytis cinerea on appropriate culture media.

-

Inoculation: 24 hours after elicitor treatment, inoculate the plants with the pathogen. For P. syringae, infiltrate a bacterial suspension into the leaves. For B. cinerea, place a mycelial plug or a spore suspension droplet on the leaf surface.

-

Disease Assessment: At 3-5 days post-inoculation, assess disease severity by measuring lesion size, counting colony-forming units (CFU) for bacterial pathogens, or scoring disease symptoms.

Quantification of this compound by GC-MS

-

Sample Preparation: Harvest plant tissue, freeze-dry, and grind to a fine powder.

-

Lipid Extraction: Extract total lipids from the powdered tissue using a modified Folch method with a chloroform:methanol solvent system.

-

Derivatization: Convert the fatty acids in the lipid extract to their more volatile fatty acid methyl esters (FAMEs) by transesterification using a reagent such as boron trifluoride in methanol.

-

GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). Use a non-polar capillary column (e.g., DB-5ms) and a temperature gradient to separate the different FAMEs. Identify the this compound methyl ester based on its retention time and mass spectrum compared to an authentic standard. Quantify the amount of this compound using an internal standard.

Conclusion and Future Directions

While the direct role of this compound in plant defense signaling is still largely unexplored, the existing knowledge of fatty acid-derived signals provides a strong rationale for its investigation. The hypothetical pathways and experimental frameworks presented in this guide offer a roadmap for future research. Key areas for future investigation include:

-

Elucidation of the biosynthetic pathway: Identifying the enzymes responsible for the production of this compound in plants.

-

Identification of the receptor(s): Discovering the protein(s) that perceive the this compound signal.

-

Dissection of the downstream signaling cascade: Characterizing the components of the signaling pathway that are activated by this compound.

-

Evaluation of its role as a volatile signal: Investigating whether this compound can act as an airborne signal to prime defense responses in neighboring plants.

A deeper understanding of the role of this compound and other novel signaling molecules will not only enhance our fundamental knowledge of plant immunity but may also pave the way for the development of innovative and sustainable strategies for crop protection.

References

- 1. Speaking the language of lipids: the cross-talk between plants and pathogens in defence and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid-derived signals in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant Unsaturated Fatty Acids: Multiple Roles in Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Plant Unsaturated Fatty Acids: Multiple Roles in Stress Response [frontiersin.org]

Investigating the Metabolic Pathway of 3-Nonenoic Acid in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathway of 3-nonenoic acid in insects. While direct experimental evidence for the complete pathway of this specific fatty acid in insects is limited, this document outlines a proposed metabolic route based on the well-established principles of unsaturated fatty acid β-oxidation. This guide details the key enzymatic steps, potential intermediates, and final products. Furthermore, it presents comprehensive experimental protocols for investigating this pathway, including methodologies for lipid extraction, analysis, and enzyme kinetics. Finally, potential signaling roles of this compound and its metabolites are discussed in the context of known fatty acid signaling pathways in insects. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams generated with Graphviz (DOT language).

Introduction

Fatty acid metabolism in insects is a cornerstone of their physiology, playing critical roles in energy storage, pheromone biosynthesis, immune response, and the formation of structural components like cuticular hydrocarbons.[1] this compound, a nine-carbon monounsaturated fatty acid, is a naturally occurring compound that may be encountered by insects through their diet or produced endogenously. Understanding its metabolic fate is crucial for deciphering its potential physiological roles and for the development of novel insect control agents that could target fatty acid metabolism.

This guide will focus on the catabolic pathway of this compound, which is presumed to proceed via a modified β-oxidation pathway to yield energy and metabolic intermediates.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is expected to follow the general principles of β-oxidation of monounsaturated fatty acids with the double bond at an odd-numbered carbon position. The pathway involves an initial activation step followed by a series of enzymatic reactions within the mitochondria.

Activation of this compound

Prior to entering the β-oxidation spiral, this compound must be activated to its coenzyme A (CoA) thioester. This reaction is catalyzed by an acyl-CoA synthetase.

-

Reaction: this compound + CoA + ATP → 3-Nonenoyl-CoA + AMP + PPi

-

Enzyme: Acyl-CoA synthetase (ACS)

Mitochondrial β-Oxidation

Once activated, 3-nonenoyl-CoA enters the mitochondrial matrix to undergo β-oxidation. However, the cis or trans-3 double bond of 3-nonenoyl-CoA is not a substrate for the second enzyme of the β-oxidation spiral, enoyl-CoA hydratase. Therefore, an auxiliary enzyme, enoyl-CoA isomerase , is required to convert the double bond to a position and configuration that can be processed by the core β-oxidation enzymes.

The proposed metabolic pathway is as follows:

-